While the literature lacks a specific synthesis pathway for "1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine," related compounds often employ similar synthetic strategies. Generally, these involve a nucleophilic substitution reaction between a substituted phenyl sulfonyl chloride and 1-phenylpiperazine. For instance, N-(4-{[(4-methoxyphenethyl)-(substituted)amino]sulfonyl}phenyl)acetamides, which possess structural similarities and exhibit urease inhibitory activity, are synthesized using this approach [].
Sulfonamide derivatives, particularly those containing morpholine rings, have demonstrated significant antimicrobial activity []. While not explicitly stated for this particular compound, its structural features suggest the potential for antimicrobial properties.
Certain imidazo[1,2-a]pyridine-isoquinoline hybrids, structurally reminiscent of the compound , display potent EGFR inhibitory activity against human breast cancer cell lines []. This suggests potential applications in anticancer drug discovery.
Several N-(3-fluoro-4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazine-1-yl)butyl)arylcarboxamides have been identified as highly selective dopamine D3 receptor ligands []. Given the presence of the arylpiperazine moiety, "1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine" might also exhibit affinity towards dopamine receptors.
The compound shares structural similarities with cannabinoid receptor ligands, particularly those targeting the CB2 receptor []. Further investigation is necessary to determine if "1-[(3-iodo-4-methoxyphenyl)sulfonyl]-4-phenylpiperazine" exhibits any affinity or activity towards cannabinoid receptors.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1